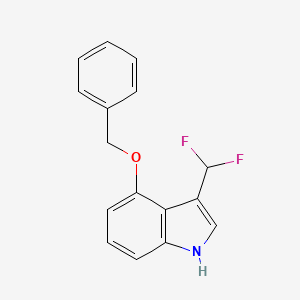

4-benzyloxy-3-(difluoromethyl)-1H-indole

描述

Historical Context and Fundamental Significance of Indole (B1671886) in Chemical Biology and Medicinal Chemistry

The story of indole is deeply rooted in the history of chemistry, beginning with the study of the dye indigo (B80030) in the mid-19th century. wikipedia.org In 1866, Adolf von Baeyer first synthesized the parent compound, indole, by reducing oxindole (B195798) with zinc dust. wikipedia.org This discovery unlocked a new chapter in heterocyclic chemistry. The indole structure, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, was soon identified as a core component of many vital natural molecules. wikipedia.orgbiocrates.com

Its fundamental significance is perhaps best exemplified by its presence in the essential amino acid tryptophan, which is a building block for proteins and a precursor to key biomolecules. nih.gov In human physiology, indole derivatives function as critical neurotransmitters, such as serotonin (B10506), which regulates mood, sleep, and appetite. biocrates.comnih.gov Furthermore, indole-3-acetic acid is a primary plant growth hormone (auxin), highlighting the scaffold's importance across different kingdoms of life. nih.gov

This natural prevalence has made the indole nucleus a "privileged scaffold" in medicinal chemistry and drug discovery. eurekaselect.comijpsr.com Its versatile structure can interact with a wide range of biological targets, leading to a multitude of pharmacological activities. mdpi.combenthamdirect.com Consequently, the indole framework is embedded in numerous FDA-approved drugs, demonstrating its therapeutic versatility. mdpi.com These applications span a wide spectrum of diseases, including cancer (e.g., Vincristine), hypertension (e.g., Reserpine), depression (e.g., Amedalin), and inflammatory conditions (e.g., Indomethacin). nih.govnih.govbenthamscience.com The rich history and proven biological activity of indole derivatives continue to inspire researchers to synthesize and evaluate new analogues for therapeutic purposes. ijpsr.comijpsr.com

Overview of Fluorinated Heterocycles in Drug Discovery and Development

The introduction of fluorine into organic molecules has become a cornerstone strategy in modern drug design. nih.gov Fluorine and fluorine-containing groups, such as the difluoromethyl (-CF2H) moiety, can dramatically alter the physicochemical properties of a parent compound, often leading to improved pharmacological profiles. nih.govmdpi.comrsc.org When incorporated into heterocyclic scaffolds like indole, these effects can be particularly advantageous.

The strategic placement of fluorine can enhance several key drug-like properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. mdpi.comrsc.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.comrsc.org

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger and more specific interactions with target proteins. The difluoromethyl group, in particular, can act as a unique hydrogen bond donor, a property that can be crucial for target engagement. nih.govacs.orgalfa-chemistry.com

pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can affect a compound's ionization state and, consequently, its solubility and absorption. nih.govmdpi.com

Given these benefits, it is not surprising that a significant percentage of pharmaceuticals on the market contain fluorine. rsc.org The fusion of heterocyclic frameworks with fluorine atoms offers a powerful approach to discovering new therapeutic agents with enhanced efficacy and safety profiles. nih.govrsc.org

Rationale for Investigating 4-Benzyloxy-3-(difluoromethyl)-1H-indole as a Research Compound

The specific molecular architecture of this compound presents a compelling case for its synthesis and investigation. The rationale is built upon the distinct contributions of each of its structural components.

The indole scaffold itself provides a well-established foundation with proven biological relevance across numerous therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. mdpi.combenthamdirect.comnih.gov

The 4-benzyloxy group introduces a bulky, lipophilic substituent at a less commonly explored position of the indole ring. The C4 position is known to be less reactive, making the synthesis of 4-substituted indoles a challenge, yet these compounds are precursors to biologically active molecules like ergot alkaloids. acs.orgresearchgate.net The benzyloxy group serves as a protected form of a hydroxyl group, which is a common feature in many natural products and can participate in hydrogen bonding with biological targets. The synthesis of 4-benzyloxyindole (B23222) is a known multi-step process. kzoo.eduorgsyn.org Its presence in a molecule can be used to probe specific binding pockets in enzymes or receptors.

The 3-(difluoromethyl) group is perhaps the most intriguing feature. The C3 position of indole is a frequent site for substitution in bioactive molecules. Introducing a difluoromethyl group at this position is a modern medicinal chemistry strategy intended to confer several advantages. As a bioisostere of a hydroxyl, thiol, or amine group, the -CF2H moiety can enhance lipophilicity while also acting as a hydrogen bond donor, potentially improving binding affinity and specificity for a biological target. nih.govacs.org This modification can also block a potential site of metabolism, thereby increasing the compound's stability and duration of action.

Therefore, the combination of these three components in this compound creates a novel chemical entity with the potential for unique pharmacological properties. It represents a logical extension of established drug design principles, merging a privileged scaffold with strategic substitutions aimed at enhancing drug-like characteristics.

Scope and Objectives of Research on this compound

Given the rationale for its investigation, a research program focused on this compound would encompass several key objectives. The primary goals would be to synthesize the compound, characterize its physicochemical properties, and conduct preliminary evaluations of its biological activity.

Research Objectives:

Chemical Synthesis and Characterization:

To develop and optimize a synthetic route to this compound. This would likely involve the initial synthesis of 4-benzyloxyindole followed by a regioselective difluoromethylation at the C3 position.

To fully characterize the synthesized compound using modern analytical techniques to confirm its structure and purity.

Physicochemical Profiling:

To determine key physicochemical properties of the compound, which are critical for predicting its drug-like potential.

| Property | Predicted Value/Range | Significance |

| Molecular Weight | 273.28 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 3.5 - 4.5 | Indicates lipophilicity and potential for membrane permeability |

| Hydrogen Bond Donors | 1 (N-H) + 1 (C-H from CF2H) | Influences solubility and target binding |

| Hydrogen Bond Acceptors | 1 (Oxygen) + 2 (Fluorines) | Influences solubility and target binding |

In Vitro Biological Screening:

To perform broad-spectrum screening to identify potential biological activities. Based on the known activities of substituted indoles, initial assays could target:

Anti-inflammatory pathways (e.g., COX-2 inhibition). nih.gov

Antimicrobial activity against a panel of bacteria and fungi. nih.gov

Antiproliferative activity against various cancer cell lines. nih.gov

To investigate its potential as a modulator of neuroreceptors, given the role of indole derivatives as neurotransmitters. frontiersin.org

The successful completion of these objectives would provide a foundational understanding of this compound and establish whether this novel compound warrants further, more detailed investigation as a potential lead for drug development.

Structure

2D Structure

属性

分子式 |

C16H13F2NO |

|---|---|

分子量 |

273.28 g/mol |

IUPAC 名称 |

3-(difluoromethyl)-4-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C16H13F2NO/c17-16(18)12-9-19-13-7-4-8-14(15(12)13)20-10-11-5-2-1-3-6-11/h1-9,16,19H,10H2 |

InChI 键 |

SOKSEFINMAEWHQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C(F)F |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Difluoromethyl 1h Indole and Its Analogues

Strategic Retrosynthesis of the 4-Benzyloxy-3-(difluoromethyl)-1H-indole Core

A logical retrosynthetic analysis of this compound identifies several key disconnections that form the basis for potential forward synthetic strategies. The primary disconnection is the C3-CF2H bond, suggesting that the final step could be the introduction of the difluoromethyl group onto a pre-functionalized indole (B1671886) precursor. This approach leverages the inherent nucleophilicity of the C3 position of the indole ring.

The precursor for this late-stage difluoromethylation would be 4-benzyloxy-1H-indole . The synthesis of this key intermediate becomes the next major challenge. Two main retrosynthetic approaches can be envisioned for its construction:

** disconnection of the C4-O ether bond**: This implies starting from 4-hydroxy-1H-indole and performing an etherification reaction. This strategy requires a robust method for the synthesis of the 4-hydroxyindole (B18505) scaffold.

Formation of the indole nucleus with the benzyloxy group already in place : This involves disconnecting the bonds that form the pyrrole (B145914) ring of the indole system. This leads back to simpler, appropriately substituted benzene (B151609) derivatives, such as a substituted o-nitrotoluene or aniline (B41778), which can be cyclized using various classical or modern synthetic methods.

This analysis dictates the structure of the subsequent discussion, focusing first on the various methods to establish the core indole nucleus and then on the specific strategies for introducing the benzyloxy group at the C4 position. The final, albeit implicit, step in the synthesis is the C3-difluoromethylation of the resulting 4-benzyloxy-1H-indole.

Establishment of the Indole Nucleus

The formation of the indole scaffold is a well-studied area of organic chemistry, with numerous named reactions developed for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Classical Cyclization Reactions (e.g., Fischer, Reissert, Madelung)

Classical indole syntheses have been foundational in heterocyclic chemistry for over a century and remain relevant for their reliability and scalability.

Leimgruber-Batcho Indole Synthesis : This is one of the most effective and popular methods for preparing 4-substituted indoles, including 4-benzyloxy-1H-indole. wikipedia.orgclockss.org The synthesis begins with an ortho-nitrotoluene derivative. For the target intermediate, the starting material is 2-methyl-3-nitrophenol. The phenolic hydroxyl group is first protected via a Williamson ether synthesis with benzyl (B1604629) chloride to yield 6-benzyloxy-2-nitrotoluene. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466) to form a highly colored β-nitro-enamine intermediate. wikipedia.org The final step is a reductive cyclization, commonly achieved with Raney nickel and hydrazine (B178648) or catalytic hydrogenation, which reduces the nitro group to an amine that subsequently cyclizes and eliminates the secondary amine to afford the indole. orgsyn.org This method is advantageous due to its mild conditions, high yields, and the commercial availability of many starting materials. wikipedia.org

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Benzylation | 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃, DMF | 6-Benzyloxy-2-nitrotoluene | 90% |

| 2. Enamine Formation | 6-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine, DMF | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 93% |

| 3. Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Nickel, Hydrazine hydrate, THF/Methanol | 4-Benzyloxy-1H-indole | 96% |

Fischer Indole Synthesis : The Fischer synthesis is arguably the most famous indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com To produce 4-benzyloxy-1H-indole, the required starting material would be (3-(benzyloxy)phenyl)hydrazine, which would be condensed with an aldehyde or ketone (e.g., pyruvic acid or acetaldehyde) to form the necessary hydrazone intermediate. The subsequent treatment with a Brønsted or Lewis acid catalyst induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and ammonia (B1221849) elimination to form the indole ring. nih.gov A potential challenge with meta-substituted phenylhydrazines is the control of regioselectivity, as cyclization can occur at either of the two ortho positions relative to the hydrazine group. nih.gov

Transition Metal-Catalyzed Annulation and Cyclization Approaches (e.g., Larock Indole Synthesis, Palladium-Catalyzed Methods)

Modern synthetic chemistry has introduced powerful transition metal-catalyzed methods for indole synthesis, often offering greater functional group tolerance and milder conditions.

Larock Indole Synthesis : This powerful palladium-catalyzed heteroannulation reaction constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne in a single step. wikipedia.orgub.edu To synthesize a 4-benzyloxy substituted indole via this method, one would start with 2-iodo-3-(benzyloxy)aniline. The reaction proceeds through a catalytic cycle that involves oxidative addition of the Pd(0) catalyst to the C-I bond, coordination and syn-insertion of the alkyne, intramolecular attack by the aniline nitrogen, and finally, reductive elimination to release the indole product and regenerate the Pd(0) catalyst. ub.edu The Larock synthesis is highly versatile and can generate complex, multi-substituted indoles with high regioselectivity. rsc.orgresearchgate.net

Other Palladium-Catalyzed Methods : A variety of other palladium-catalyzed reactions have been developed for indole synthesis. These often involve the intramolecular cyclization of suitably functionalized aniline derivatives. researchgate.net For example, strategies based on the intramolecular C-H amination of N-alkenyl or N-allyl anilines provide direct access to the indole or indoline (B122111) core. researchgate.netrsc.org Reductive cyclization of β-nitrostyrenes using a palladium catalyst and a CO surrogate like phenyl formate (B1220265) is another modern approach that can be adapted for the synthesis of substituted indoles. mdpi.com These methods represent the cutting edge of indole synthesis, providing alternative pathways that avoid harsh reagents and conditions.

Regioselective Introduction of the Benzyloxy Moiety at the 4-Position

The placement of the benzyloxy group is critical and can be achieved either by starting with a pre-functionalized precursor, as seen in the Leimgruber-Batcho or Fischer syntheses, or by direct functionalization of an indole intermediate.

Etherification from Hydroxylated Indole Precursors

A direct and convergent approach involves the synthesis of 4-hydroxy-1H-indole as a key intermediate, followed by its conversion to the benzyl ether. 4-hydroxy-1H-indole can be prepared through several routes, including a patented method starting from 1,3-cyclohexanedione (B196179) and 2-aminoethanol, which cyclize to an enamine that is then aromatized over a metal catalyst. google.comgoogle.com

Once 4-hydroxy-1H-indole is obtained, the benzyloxy group is readily installed via a Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by nucleophilic substitution with an electrophilic benzyl source like benzyl bromide or benzyl chloride in a polar aprotic solvent like dimethylformamide (DMF) or acetone. chemspider.comscielo.br This method is generally high-yielding and is a standard procedure for protecting hydroxyl groups as benzyl ethers.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA r) is a mechanism where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org In principle, one could envision reacting a nucleophile like sodium benzylate with a 4-haloindole (e.g., 4-fluoro- (B1141089) or 4-chloroindole). However, the S NAr mechanism requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. chemistrysteps.comlibretexts.org The indole ring system is inherently electron-rich, making it deactivated towards nucleophilic attack. Without such activating groups, extremely harsh conditions are often required, making this strategy synthetically challenging and generally less practical for this specific target compared to the other available methods.

Precise Installation of the Difluoromethyl Group at the 3-Position

The introduction of a difluoromethyl (CF₂H) group at the C-3 position of the 4-benzyloxyindole (B23222) scaffold is a critical transformation for accessing the target compound, this compound. The CF₂H group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl, thiol, or amide groups, and can modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov Several synthetic strategies have been developed for the difluoromethylation of heteroaromatic compounds, which can be broadly categorized into radical, nucleophilic, and electrophilic methods. The choice of method depends on the available starting materials, functional group tolerance, and desired regioselectivity.

Radical Difluoromethylation Reactions

Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of heterocycles, including indoles. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the electron-rich indole ring. The inherent nucleophilicity of the C-3 position of indole makes it a prime target for radical addition.

Commonly used precursors for generating the •CF₂H radical include sodium difluoromethanesulfinate (HCF₂SO₂Na, Langlois' reagent) and zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, Baran's reagent). nih.gov The radical can be generated under various conditions, such as through oxidative single-electron transfer (SET) using a chemical oxidant or via photoredox catalysis. nih.govrsc.org

For the synthesis of this compound, a direct C-H difluoromethylation approach would involve treating 4-benzyloxy-1H-indole with a •CF₂H source. For instance, using an organic photoredox catalyst under visible light irradiation can trigger the formation of the difluoromethyl radical from HCF₂SO₂Na, which then selectively attacks the C-3 position of the indole. nih.gov This approach is advantageous due to its mild reaction conditions and applicability to late-stage functionalization.

| Reagent/System | Method | Typical Conditions | Ref. |

| Zn(SO₂CF₂H)₂ | Chemical Oxidation | t-BuOOH, CH₂Cl₂/H₂O | nih.gov |

| HCF₂SO₂Na | Photoredox Catalysis | Ru(bpy)₃Cl₂ or organic dye, visible light, DMSO | nih.gov |

| CF₂H-Tetrazole Sulfone | Photoinduced EDA Complex | Visible light, catalyst-free, MeCN | rsc.org |

This table provides an interactive summary of common radical difluoromethylation systems applicable to heterocycles.

Nucleophilic Difluoromethylation Methods

Direct nucleophilic attack of a difluoromethyl anion equivalent onto the indole C-3 position is not a viable strategy due to the electron-rich nature of the heterocycle. Therefore, nucleophilic methods require an "umpolung" approach, wherein the indole substrate is first converted into an electrophile at the C-3 position.

A common strategy involves the Vilsmeier-Haack formylation of 4-benzyloxy-1H-indole to produce 4-benzyloxy-1H-indole-3-carbaldehyde. This aldehyde can then be treated with a nucleophilic difluoromethylating reagent. Reagents capable of delivering a nucleophilic "CF₂H" group include (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO₂CF₂SiMe₃) upon activation with a base. cas.cn

The reaction of 4-benzyloxy-1H-indole-3-carbaldehyde with such a reagent would initially yield a secondary alcohol, 1-(4-(benzyloxy)-1H-indol-3-yl)-2,2-difluoroethanol. This intermediate must then undergo a subsequent deoxygenation step to afford the final target compound, as detailed in the following section.

| Nucleophilic Reagent | Activation | Intermediate Product | Ref. |

| PhSO₂CF₂H | Base (e.g., KOH, t-BuOK) | α-(difluoromethyl) alcohol | cas.cnnih.gov |

| Me₃SiCF₂SO₂Ph | Fluoride source (e.g., TBAF) | α-(difluoromethyl) alcohol | cas.cnnih.gov |

This interactive table outlines key nucleophilic difluoromethylating agents and their application in reacting with aldehydes.

Hydroxydifluoromethylation followed by Functionalization

This two-step sequence is a practical implementation of the nucleophilic difluoromethylation strategy.

Hydroxydifluoromethylation: The first step is the nucleophilic addition to the C-3 aldehyde. Using PhSO₂CF₂H with a base like potassium hydroxide (B78521) under phase-transfer conditions can generate the difluoromethyl anion, which adds to the carbonyl group of 4-benzyloxy-1H-indole-3-carbaldehyde. nih.gov This reaction produces the key intermediate, 1-(4-(benzyloxy)-1H-indol-3-yl)-2,2-difluoroethanol.

Deoxygenation: The second step involves the removal of the hydroxyl group. This can be achieved through several methods. A classic approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by radical reduction with a tin hydride. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or a halide, and subsequently reduced using a hydride source or catalytic hydrogenation.

This sequence provides a reliable, albeit longer, pathway to the target compound compared to direct C-H functionalization.

Electrophilic Difluoromethylation Techniques

While reagents for electrophilic trifluoromethylation are well-established (e.g., Umemoto's and Togni's reagents), analogous reagents for electrophilic difluoromethylation are not common. Research in this area is ongoing, but currently, it is not considered a standard or practical method for the synthesis of 3-(difluoromethyl)indoles.

Considerations for Regioselectivity in C-3 Difluoromethylation

The functionalization of the indole ring is highly regioselective, with a strong intrinsic preference for reaction at the C-3 position. mit.edu This selectivity is governed by the electronic structure of the indole nucleus, where the C-3 carbon is the most nucleophilic and can best stabilize a positive charge in the transition state of electrophilic or radical addition.

For this compound, several factors ensure high regioselectivity at the C-3 position:

Electronic Effects: The nitrogen lone pair provides strong electron donation to the pyrrole ring. The 4-benzyloxy group, being an electron-donating group via resonance, further enhances the electron density of the benzene ring portion, but the primary site of reactivity for most reagents remains the highly nucleophilic C-3 position of the pyrrole moiety. beilstein-journals.org

Kinetic Control: Attack at C-3 is kinetically favored over attack at C-2, leading to the most stable Wheland intermediate. nih.gov

Steric Hindrance: The presence of the benzyloxy group at the C-4 position can sterically hinder attack at the C-5 position, further favoring functionalization within the pyrrole ring. beilstein-journals.org

In radical difluoromethylation, the addition of the •CF₂H radical will preferentially occur at C-3. In the nucleophilic approach starting from the C-3 aldehyde, the regioselectivity is pre-determined by the position of the formyl group. Therefore, for the synthesis of the target compound, achieving C-3 selectivity is generally not a major obstacle, as it aligns with the natural reactivity of the 4-substituted indole core. beilstein-journals.orgnih.gov

Purification and Spectroscopic Characterization Techniques for Target Compound Validation

Following the synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.

Purification: The crude reaction mixture is typically subjected to standard purification techniques. The most common method is flash column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is generally effective for separating the target compound from starting materials, reagents, and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization: A combination of spectroscopic methods is used to unambiguously validate the structure of the final product.

| Technique | Expected Observations for this compound |

| ¹H NMR | - A characteristic triplet for the proton of the CF₂H group (~6.5-7.5 ppm) with a large coupling constant (²JH-F ≈ 50-60 Hz).- A singlet for the N-H proton.- A singlet for the benzylic CH₂ protons.- A series of signals in the aromatic region corresponding to the protons on the indole and benzyl rings. |

| ¹⁹F NMR | - A doublet for the two equivalent fluorine atoms, coupled to the single proton of the CF₂H group, with a coupling constant matching the ¹H NMR data (²JF-H ≈ 50-60 Hz). |

| ¹³C NMR | - A triplet for the carbon of the CF₂H group due to one-bond coupling to the two fluorine atoms (¹JC-F).- The C-3 carbon signal will also appear as a triplet with a smaller coupling constant (²JC-F).- Distinct signals for the benzylic carbon and the aromatic carbons. |

| Mass Spec. | - High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₆H₁₄F₂NO⁺. |

| IR Spec. | - A characteristic stretching vibration for the N-H bond around 3300-3400 cm⁻¹.- C-H and C-F stretching vibrations at their respective frequencies. |

This interactive table summarizes the key spectroscopic data expected for the validation of this compound. researchgate.netnih.gov

By combining these purification and analytical techniques, the successful synthesis of this compound can be confirmed with a high degree of confidence.

Scalable Synthetic Approaches for Research Purposes

The synthesis of this compound on a research scale can be strategically divided into two key stages: the scalable preparation of the precursor, 4-benzyloxyindole, and the subsequent introduction of the difluoromethyl group at the C3 position.

Multi-gram Synthesis of 4-Benzyloxyindole Precursor

A well-established and scalable route to 4-benzyloxyindole begins with the readily available 2-methyl-3-nitrophenol. This multi-step synthesis is robust and has been demonstrated to be effective for producing significant quantities of the desired indole precursor.

The synthesis commences with the benzylation of 2-methyl-3-nitrophenol. This is typically achieved by reacting it with benzyl chloride in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting 6-benzyloxy-2-nitrotoluene is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, to form an intermediate enamine, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.

Table 1: Scalable Synthesis of 4-Benzyloxyindole

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1. Benzylation | 2-Methyl-3-nitrophenol, Benzyl chloride | Anhydrous potassium carbonate | DMF | 90°C, 3h | 6-Benzyloxy-2-nitrotoluene | ~90% |

| 2. Enamine Formation | 6-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine | DMF | 110°C, 3h | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | ~95% |

| 3. Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, Hydrazine hydrate | THF/Methanol | 45-50°C | 4-Benzyloxyindole | ~96% |

C3-Difluoromethylation of 4-Benzyloxyindole

With a scalable route to the 4-benzyloxyindole precursor secured, the critical step is the introduction of the difluoromethyl group at the electron-rich C3 position. A highly effective and scalable method for this transformation is the copper-catalyzed radical difluoromethylation.

This method employs sodium difluoromethanesulfinate (CF2HSO2Na) as the source of the difluoromethyl radical. The reaction is catalyzed by a simple copper(II) salt, such as copper(II) chloride (CuCl2), and utilizes an oxidant, typically potassium persulfate (K2S2O8), to facilitate the generation of the difluoromethyl radical. The reaction is generally carried out in an aprotic polar solvent like acetonitrile (B52724) at a moderately elevated temperature.

This approach is advantageous for research-scale synthesis due to the commercial availability and stability of the reagents, the relatively mild reaction conditions, and the high yields often obtained. The purification of the final product, this compound, is typically achieved through standard chromatographic techniques such as flash column chromatography on silica gel.

Table 2: Copper-Catalyzed C3-Difluoromethylation of 4-Benzyloxyindole

| Reactant | Difluoromethyl Source | Catalyst | Oxidant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 4-Benzyloxyindole | CF2HSO2Na (1.5 equiv.) | CuCl2 (10 mol%) | K2S2O8 (3 equiv.) | Acetonitrile | 50°C, 24h | This compound | 70-85% |

Alternative and Emerging Difluoromethylation Methodologies

While the copper-catalyzed radical difluoromethylation represents a robust and scalable method, other modern synthetic techniques for introducing the difluoromethyl group into heterocyclic systems are continuously being developed. These include electrochemical and photoredox catalysis methods.

Electrochemical synthesis offers a green and efficient alternative by using electricity to drive the reaction, often obviating the need for chemical oxidants. For instance, the electrochemical oxidation of indoles in the presence of a difluoromethyl source has been shown to be effective, although typically favoring the C2 position. Further development may lead to methodologies applicable for C3-functionalization of specific indole substrates.

Photoredox catalysis utilizes visible light to initiate radical reactions under very mild conditions. This technique has been successfully applied to the difluoromethylation of various heterocycles. While specific examples for the direct C3-difluoromethylation of 4-benzyloxyindole are not prevalent, the broad applicability of photoredox catalysis suggests it as a potential future avenue for the synthesis of this and analogous compounds.

These emerging technologies, while not yet established for the scalable synthesis of this compound, represent the forefront of synthetic organic chemistry and may offer alternative, and potentially more sustainable, routes in the future.

Structure Activity Relationship Sar and Structural Modifications of 4 Benzyloxy 3 Difluoromethyl 1h Indole Derivatives

Impact of the Indole (B1671886) Scaffold on Biological Interactions

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of natural products and synthetic molecules with significant biological activity. nih.govmdpi.comresearchgate.net Its structural versatility and ability to participate in various non-covalent interactions are key to its success in drug discovery. mdpi.comnih.gov The indole ring system can engage with biological targets through several key interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in protein binding pockets.

π-π Stacking and Hydrophobic Interactions: The aromatic nature of the bicyclic system allows for π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The hydrophobic surface also facilitates favorable interactions within nonpolar cavities of target proteins.

Van der Waals Interactions: The planar structure of the indole ring allows for extensive van der Waals contacts with the receptor surface, contributing to binding affinity. researchgate.net

The ability of the indole scaffold to mimic the structure of peptides, particularly the side chain of tryptophan, enables it to bind reversibly to a wide array of proteins and receptors. nih.gov This has led to the development of indole derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. mdpi.commdpi.comnih.gov Consequently, the indole core in 4-benzyloxy-3-(difluoromethyl)-1H-indole provides a rigid, well-defined framework that orients the key substituents for optimal interaction with biological targets.

Modulation of Activity through Benzyloxy Substitution at the 4-Position

The introduction of a benzyloxy group at the 4-position of the indole scaffold provides a powerful tool for modulating the compound's physicochemical properties and its interaction with target proteins. The size, conformation, and electronic nature of this substituent can significantly influence binding affinity and selectivity.

Electronic and Steric Effects of the Benzyloxy Moiety

The benzyloxy moiety, consisting of a benzyl (B1604629) group linked via an ether oxygen, introduces significant steric bulk and specific electronic characteristics.

Steric Effects: The benzyloxy group is a large, hydrophobic substituent that can occupy deep hydrophobic pockets within a receptor's binding site. tandfonline.com Its placement can be critical for activity. For instance, in studies on benzyloxy chalcones, the position of the benzyloxy group (para vs. ortho) on a phenyl ring had a substantial impact on inhibitory activity against monoamine oxidase B (hMAO-B), with the para-substituted analogues consistently showing higher potency. nih.gov This highlights how steric positioning influences the molecule's ability to fit optimally within the active site. The bulky nature of the group can enhance binding by displacing water molecules and maximizing hydrophobic contacts. tandfonline.com

Electronic Effects: The ether oxygen in the benzyloxy group is a weak hydrogen bond acceptor. The phenyl ring of the benzyl group can participate in π-π stacking or cation-π interactions with the target protein. Furthermore, substituents on the benzyl ring can fine-tune the electronic properties of the entire moiety. Electron-donating groups on the benzyl ring have been shown to have a more beneficial impact on the activity of certain chalcone inhibitors compared to electron-withdrawing groups, suggesting that modulating the electronic profile of this substituent is a viable strategy for optimizing activity. nih.gov

The table below summarizes the structure-activity relationship findings for a series of benzyloxy-substituted chalcones, illustrating the impact of steric placement on inhibitory activity. nih.gov

| Compound Feature | Position of Benzyloxy Group | Relative hMAO-B Inhibition |

| Phenyl System | para | Higher Activity |

| Phenyl System | ortho | Lower Activity |

| Heterocyclic System | para | Higher Activity |

| Heterocyclic System | ortho | Lower Activity |

Conformational Analysis and its Influence on Binding

The benzyloxy group introduces a degree of conformational flexibility due to rotation around the C-O and O-CH₂ bonds. This flexibility can be both an advantage and a disadvantage in drug design.

The ability to adopt multiple conformations means the ligand can potentially adapt to the specific topology of a receptor's binding site. However, this flexibility comes at an entropic cost. When a flexible molecule binds to a receptor, it is locked into a single "bioactive" conformation, leading to a loss of conformational entropy, which can decrease binding affinity. biorxiv.org Therefore, the energetic benefit of the binding interactions must overcome this entropic penalty.

Computational studies and conformational analysis can help predict the likely low-energy conformations of the benzyloxy group. Understanding these preferred orientations is crucial, as they dictate how the terminal phenyl ring is presented to the binding site for potential hydrophobic and aromatic interactions. A molecule with a pre-organized conformation that closely matches the required bioactive conformation will have a smaller entropic penalty upon binding, potentially leading to higher affinity. biorxiv.org

Role of the Difluoromethyl Group in Molecular Recognition

The substitution of a difluoromethyl (-CF₂H) group at the 3-position of the indole ring is a strategic modification that can profoundly alter a molecule's properties, including its ability to form hydrogen bonds and its lipophilicity.

**3.3.1. Difluoromethyl as a Bioisostere for Hydrogen Bond Donors or Acceptors (e.g., -OH, -SH, -NH₂) **

The difluoromethyl group has gained significant attention as a unique bioisostere for functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. researchgate.netprinceton.edu Its distinct characteristic is its ability to function as a "lipophilic hydrogen bond donor". acs.orgacs.org

Studies have quantified the hydrogen bond acidity of the difluoromethyl group, finding it to be on a scale similar to thiophenol and aniline (B41778) groups, though weaker than a hydroxyl group. acs.orgacs.org This moderate hydrogen-bonding capacity can be sufficient to form productive interactions with hydrogen bond acceptors (e.g., carbonyl oxygens) in a protein's active site.

The following table compares the hydrogen bond (HB) donating ability of the CF₂H group with other common functional groups.

| Functional Group | Description | Relative HB Acidity |

| -OH | Hydroxyl | Strong |

| -NH₂ (Aniline) | Amino | Moderate |

| -SH (Thiophenol) | Thiol | Moderate |

| -CF₂H | Difluoromethyl | Moderate acs.orgacs.org |

| -CH₃ | Methyl | None |

Influence of Fluorine on Molecular Lipophilicity and Polarity Profiles

The introduction of fluorine into a molecule has a complex and context-dependent effect on its lipophilicity (logP/logD). nih.govacs.org While it is often assumed that fluorination increases lipophilicity, this is not always the case. acs.org

The influence of the difluoromethyl group on lipophilicity is a balance of two opposing effects: nih.gov

Increased Polarity: The highly polar C-F bonds introduce a significant local dipole moment. This increased polarity can enhance interactions with polar environments and consequently decrease lipophilicity.

The net effect depends on the molecular context. For example, studies have shown that the change in logP when replacing a methyl group with a difluoromethyl group can range from a slight decrease (-0.1) to a moderate increase (+0.4). acs.orgacs.org This variability underscores that the impact of the -CF₂H group on lipophilicity must be evaluated on a case-by-case basis. This ability to subtly tune lipophilicity, while also adding a hydrogen bond donor capability, makes the difluoromethyl group a highly valuable substituent in modern medicinal chemistry. nih.govtandfonline.com

Conformational Preferences Induced by the Difluoromethyl Group

The introduction of a difluoromethyl (CF2H) group at the C-3 position of the indole ring has a significant impact on the molecule's conformational preferences and electronic properties. The CF2H moiety is isosteric and isopolar to hydroxyl (-OH) and thiol (-SH) groups, allowing it to act as a lipophilic hydrogen bond donor. This unique characteristic can influence how the molecule interacts with its biological target. mdpi.com

The table below summarizes the key properties of the difluoromethyl group and their potential impact on the biological activity of this compound.

| Property of Difluoromethyl Group | Potential Impact on Biological Activity |

| Isosteric and isopolar to -OH and -SH | Can act as a lipophilic hydrogen bond donor, influencing target binding. mdpi.com |

| Induces conformational changes | May lead to a more favorable binding orientation and increased potency. mdpi.com |

| Electron-withdrawing nature | Alters the electronic properties of the indole ring, potentially affecting target interactions. mdpi.com |

| Enhanced metabolic stability | The C-F bond is strong, which can lead to increased resistance to metabolic degradation. mdpi.com |

Investigation of Substituent Effects at Other Indole Positions (e.g., N-1, C-2) on Biological Activity

Modifications at other positions of the this compound scaffold, such as the N-1 and C-2 positions, can significantly modulate its biological activity.

C-2 Position: The C-2 position of the indole ring is another key site for modification. The introduction of small alkyl groups, such as a methyl group, at the C-2 position has been found to be more active than aryl-substituted analogues in certain classes of indole derivatives. youtube.com The substituent at C-2 can influence the orientation of the C-3 and C-4 substituents and may directly participate in binding interactions with the target.

The following table outlines the potential effects of substitutions at the N-1 and C-2 positions on the biological activity of this compound derivatives.

| Position of Substitution | Type of Substituent | Potential Effect on Biological Activity |

| N-1 | Acyl groups | Can either increase or decrease activity depending on the specific acyl moiety. youtube.com |

| N-1 | Alkyl groups | May alter lipophilicity and steric interactions. |

| C-2 | Small alkyl groups | Can enhance activity compared to larger aryl groups. youtube.com |

| C-2 | Aromatic rings | May introduce additional binding interactions or steric hindrance. |

Chemoinformatic and Computational Approaches to SAR Elucidation

Chemoinformatic and computational methods are invaluable tools for elucidating the SAR of this compound derivatives, providing insights that can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR studies have been successfully employed to predict their activity against various biological targets. chula.ac.th These models can help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the observed biological activity. By understanding which properties are most important for activity, medicinal chemists can prioritize the synthesis of new derivatives with improved properties.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing the interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For indole derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. pandawainstitute.com For this compound, docking could elucidate how the benzyloxy and difluoromethyl groups occupy specific pockets within the binding site of a target protein.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor. These simulations can reveal subtle conformational changes and water-mediated interactions that are not captured by static docking poses. For indole derivatives, MD simulations can help to understand the dynamic behavior of the ligand within the binding site and to calculate binding free energies, providing a more accurate prediction of binding affinity. pandawainstitute.com

The table below summarizes the applications of these computational approaches in the study of this compound derivatives.

| Computational Approach | Application in SAR Elucidation |

| QSAR Modeling | Identifies key molecular descriptors correlated with biological activity to guide the design of new derivatives. chula.ac.th |

| Molecular Docking | Predicts the binding mode and key interactions of the ligand with its target. pandawainstitute.com |

| Molecular Dynamics Simulations | Assesses the stability of the ligand-target complex and provides insights into the dynamic nature of the interaction. pandawainstitute.com |

Biological Activity and Molecular Mechanisms of Action of Indole Derivatives, with Relevance to 4 Benzyloxy 3 Difluoromethyl 1h Indole

Modulation of Key Biological Targets by Indole (B1671886) Scaffolds

The indole nucleus is a versatile heterocyclic scaffold found in numerous natural products, alkaloids, and pharmaceuticals. nih.govbenthamdirect.com Its unique electronic properties and the ability to form hydrogen bonds allow it to bind to a multitude of biological receptors and enzymes, making it a cornerstone in modern drug discovery. eurekaselect.commdpi.com Indole derivatives have demonstrated efficacy in targeting diverse biological pathways, leading to their development as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govmdpi.com The structural versatility of the indole ring system allows for the introduction of various substituents, which can significantly modulate the compound's biological activity and pharmacokinetic profile. mdpi.comnih.gov This adaptability has enabled the design of indole-based compounds that can interact with targets ranging from kinases and cholinesterases to serotonin (B10506) receptors. eurekaselect.commdpi.com

Enzyme Inhibition Studies

Inhibition of Protein Kinases and Histone Deacetylases (HDAC)

Indole derivatives have been extensively investigated as inhibitors of protein kinases, a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. nih.govresearchgate.net Indole-based compounds have been shown to effectively target multiple kinases, including Tyrosine Kinases (TKs), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3K), thereby inhibiting cancer cell proliferation. nih.govnih.gov For instance, derivatives of 2-oxoindoline have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. tandfonline.com

Histone Deacetylases (HDACs) are another important class of enzymes targeted by indole derivatives. tandfonline.com HDACs regulate gene expression by removing acetyl groups from histones, and their inhibition can lead to the re-expression of tumor suppressor genes. nih.govresearchgate.net Several indole-based hydroxamic acid derivatives have demonstrated potent, nanomolar-level inhibition of HDAC1 and HDAC6. nih.gov Panobinostat, an FDA-approved drug for multiple myeloma, features an indole scaffold and functions as a potent pan-HDAC inhibitor. tandfonline.comresearchgate.net

Table 1: Inhibition of Protein Kinases and HDACs by Select Indole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target | Example Compound | IC₅₀ Value | Source(s) |

|---|---|---|---|---|

| Indole-based Hydroxamic Acid | HDAC1 | Compound 4o | 1.16 nM | nih.gov |

| Indole-based Hydroxamic Acid | HDAC6 | Compound 4o | 2.30 nM | nih.gov |

| Indole-3-butyric acid derivative | HDAC1 | Compound I13 | 13.9 nM | nih.gov |

| Indole-3-butyric acid derivative | HDAC3 | Compound I13 | 12.1 nM | nih.gov |

| Indole-3-butyric acid derivative | HDAC6 | Compound I13 | 7.71 nM | nih.gov |

| Hydrazine-1-carbothioamide | EGFR | Compound 4a | 0.12 µM | tandfonline.com |

| Oxadiazole derivative | VEGFR-2 | Compound 6c | 0.16 µM | tandfonline.com |

Cholinesterase Inhibition (AChE and BChE)

Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key therapeutic agents for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.comnih.gov The indole scaffold has been widely used to design potent cholinesterase inhibitors, often as analogues of the drug donepezil. mdpi.commendeley.comnih.gov Numerous studies have reported the synthesis of indole derivatives with significant inhibitory activity against both AChE and BChE. nih.govnih.gov For example, certain indole-based thiadiazole derivatives have shown IC₅₀ values in the low micromolar to nanomolar range against both enzymes. nih.gov Similarly, novel 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives have exhibited superior inhibitory activity against AChE and BChE when compared to donepezil. nih.gov The inhibitory potency is often influenced by the nature and position of substituents on the indole ring. mdpi.com

Table 2: Cholinesterase Inhibition by Select Indole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target Enzyme | Example Compound | IC₅₀ Value (µM) | Source(s) |

|---|---|---|---|---|

| Indole-thiadiazole derivative | AChE | Compound 8 | 0.17 | nih.gov |

| Indole-thiadiazole derivative | BChE | Compound 8 | 0.30 | nih.gov |

| 'Pyrazolyl' indole derivative | AChE | Compound 7 | 2.54 | nih.gov |

| 'Pyrazolyl' indole derivative | BChE | Compound 7 | 0.207 | nih.gov |

| 'Oxathiolanyl' indole derivative | AChE | Compound 5 | 0.042 | nih.gov |

| 'Pyrimidinyl' indole derivative | AChE | Compound 11 | 0.052 | nih.gov |

| Tryptophan-based analog | BChE | Compound 10 | 0.0569 | nih.gov |

| Indole-hydrazone derivative | BChE | Compound 12a | 4.33 | mdpi.com |

| Benzothiazolone-indole derivative | BChE | Compound M13 | 1.21 | mdpi.com |

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) and Poly(ADP-ribose) Polymerase (PARP-1)

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer, antiviral, and immunosuppressive therapies. nih.govnih.gov The inhibition of IMPDH depletes cellular guanine nucleotide pools, thereby halting DNA and RNA synthesis. tandfonline.com Indole-based molecules have been successfully developed as non-competitive inhibitors of IMPDH. nih.gov Fragment-based drug design approaches have identified simple indole fragments, such as 3-cyanoindole, as starting points, which were then elaborated into more potent inhibitors with sub-micromolar activity against the human IMPDH2 isoform. nih.govnih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway. rsc.orgresearchgate.net PARP-1 inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.net Substituted indole derivatives, specifically 1H-indole-4-carboxamides, have been designed as potent PARP-1 inhibitors. rsc.orggoogle.com Certain compounds from this class have demonstrated high potency, with IC₅₀ values in the low nanomolar range, and have been shown to potentiate the efficacy of DNA-damaging chemotherapies. rsc.org

Table 3: IMPDH and PARP-1 Inhibition by Select Indole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target Enzyme | Example Compound | IC₅₀ Value | Source(s) |

|---|---|---|---|---|

| 3-pyrid-4yl indole | IMPDH II | Not specified | 1.15 µM | nih.gov |

| 3-CN indole | IMPDH II | Not specified | 20 µM | nih.gov |

| 1H-indole-4-carboxamide | PARP-1 | Compound LX15 | 13 nM | rsc.org |

| Tricyclic lactam indole | PARP-1 | Not specified | <10 nM (Kᵢ) | aacrjournals.org |

Receptor Agonism/Antagonism

Serotonin Receptor Modulations (e.g., 5-HT₆R Antagonism)

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system, and its receptors are important targets for treating a variety of central nervous system disorders. The indole nucleus is a key pharmacophore for many serotonin receptor ligands, owing to its structural similarity to serotonin itself. nih.gov

The 5-HT₆ receptor, which is expressed almost exclusively in the brain, has garnered significant interest as a target for improving cognitive function in diseases like Alzheimer's. nih.govnih.gov Antagonism of the 5-HT₆ receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in preclinical models. nih.govfrontiersin.org A number of potent and selective 5-HT₆ receptor antagonists have been developed based on the N1-arylsulfonyl-1H-indole scaffold. nih.govresearchgate.net These compounds have demonstrated the ability to reverse memory deficits in animal models, highlighting the therapeutic potential of indole-based 5-HT₆R antagonists. nih.gov

Other G-Protein Coupled Receptor (GPCR) Interactions

While the interactions of indole derivatives with serotonin and dopamine (B1211576) receptors are well-documented, the indole scaffold also serves as a basis for ligands targeting other GPCRs. Research has focused on developing multi-target compounds for complex diseases like schizophrenia by designing indole derivatives that interact with a combination of dopamine and serotonin receptors. For instance, a series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and shown to act as potent antagonists of both D2 and 5-HT2A receptors, a beneficial profile for antipsychotic agents. nih.gov Molecular docking studies of these compounds revealed that substitutions on the indole ring, such as bulky C5-alkoxy groups, can significantly influence binding affinity by affecting the molecule's orientation within the receptor's binding pocket. nih.gov This highlights the tunability of the indole core to achieve desired selectivity and potency at various GPCRs beyond the classical targets.

Cellular Pathway Perturbation

Indole derivatives exert their biological effects by modulating fundamental cellular processes, including cell division and microbial community behaviors.

A significant area of investigation for indole derivatives is their impact on cancer cell proliferation and the cell cycle. nih.govbenthamdirect.com Many cancer cells are characterized by having more than two centrosomes, a condition that should lead to catastrophic multipolar cell division. These cells survive by clustering their extra centrosomes into two functional poles, enabling a bipolar division. nih.gov Inhibition of this centrosome clustering process is a cancer-specific therapeutic strategy.

Indole derivatives have been identified as potent anticancer agents that can arrest the cell cycle at various phases. nih.govresearchgate.net For example, certain (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov The mechanisms underlying these effects are diverse and include the inhibition of key enzymes like topoisomerases, disruption of microtubule dynamics by inhibiting tubulin polymerization, and modulation of critical signaling pathways such as the NFkB/PI3/Akt/mTOR pathway. nih.govresearchgate.net Furthermore, some indole derivatives, like indole-3-carbinol (B1674136) (I3C), are known to induce apoptosis and suppress proliferation by modulating estrogen metabolism in hormone-responsive cancers. researchgate.net One study on an indole derivative, IDC16, found that it significantly decreased the proliferation of human embryonic kidney 293T cells. usu.edu

| Indole Derivative Class | Cellular Target/Mechanism | Effect on Cell Cycle | Reference |

| General Indole Derivatives | Tubulin Polymerization | Inhibition, leading to mitotic arrest | nih.govnih.gov |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives | DNA Interaction/Synthesis | S and G2/M phase arrest | nih.gov |

| Indole-3-carbinol (I3C) | Estrogen Metabolism Modulation, Apoptosis Induction | Suppression of proliferation | researchgate.net |

| Indole-Aryl-Amides | Upregulation of p21 | G0/G1 phase arrest | nih.gov |

Indole is a signaling molecule used by many bacteria to coordinate group behaviors, including virulence and biofilm formation. nih.govoup.com Synthetic indole derivatives are being explored as anti-virulence agents that can intercept these signaling pathways. nih.gov

Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to antibiotics. nih.gov Indole and its derivatives can both inhibit the formation of biofilms and eradicate established ones. asm.orgasm.org For instance, derivatives such as 7-hydroxyindole (B18039) have demonstrated potent activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), not only by preventing biofilm formation at sub-inhibitory concentrations but also by breaking down mature biofilms. asm.orgnih.gov The mechanism often involves the downregulation of genes related to quorum sensing, a form of bacterial cell-to-cell communication essential for biofilm development. asm.orgnih.gov Studies have shown that various indole derivatives can suppress biofilm formation in pathogens like Serratia marcescens, Pseudomonas aeruginosa, and Candida albicans. asm.orgfrontiersin.orgresearchgate.net

Bacterial Membrane Integrity: Another key antimicrobial mechanism of indole derivatives is the disruption of bacterial cell membrane integrity. mdpi.commdpi.com This action can lead to leakage of cellular contents and a loss of membrane potential, ultimately causing cell death. researchgate.net For example, certain indole-3-carboxamido-polyamine conjugates have been shown to perturb the membranes of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. mdpi.com This membrane disruption not only contributes to their intrinsic antimicrobial activity but can also potentiate the effects of conventional antibiotics by facilitating their entry into the bacterial cell. mdpi.com

Investigations into Specific Therapeutic Research Areas (mechanistic focus)

The ability of indole derivatives to modulate diverse biological pathways makes them attractive candidates for development in several therapeutic areas.

The anticancer potential of indole derivatives is one of the most intensely studied areas. nih.govbenthamdirect.comnih.gov The mechanisms are multifaceted, targeting various hallmarks of cancer. researchgate.net

Inhibition of Kinases: Many indole derivatives function as tyrosine kinase inhibitors, blocking signaling pathways that are crucial for cancer cell growth and survival. nih.govresearchgate.net

Tubulin Polymerization Inhibition: Compounds like vinca (B1221190) alkaloids, which contain an indole moiety, are classic examples of microtubule-targeting agents that arrest cells in mitosis. nih.gov Many synthetic indoles have also been designed to inhibit tubulin assembly. nih.govnih.gov

Enzyme Inhibition: Indoles can act as inhibitors of enzymes vital for cancer progression, such as topoisomerases (preventing DNA replication) and aromatase (involved in estrogen synthesis for hormone-dependent cancers). nih.govresearchgate.netnih.gov

Induction of Apoptosis: A common mechanism for many anticancer indole derivatives is the induction of programmed cell death, or apoptosis. This can be achieved through various routes, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins. nih.gov

The indole scaffold is a promising foundation for developing new agents to combat infectious diseases, including those caused by drug-resistant pathogens. eurekaselect.comnih.gov

Antimicrobial and Antifungal Mechanisms: As discussed, indole derivatives can disrupt bacterial membranes, inhibit biofilm formation, and interfere with quorum sensing. mdpi.commdpi.comnih.gov In fungi, such as Candida albicans, indoles can inhibit the transition to the more virulent hyphal form and disrupt biofilm development, often by modulating key transcriptional regulators. researchgate.netnih.gov Some indole-triazole derivatives have shown particular promise against resistant fungal strains like C. krusei. nih.gov

Antitubercular Mechanisms: Tuberculosis remains a major global health threat, and new drugs are urgently needed. eurekaselect.comnih.gov Indole derivatives have been extensively studied for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net A key target identified for some indole-2-carboxamides is the mycobacterial membrane protein large 3 (MmpL3). rsc.orgacs.org MmpL3 is an essential transporter responsible for moving mycolic acid precursors to the exterior of the cell for the construction of the unique mycobacterial cell wall. acs.org Inhibition of MmpL3 disrupts this crucial process, leading to bacterial death. rsc.org Research has produced indoleamide analogues with potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org

| Agent Class | Target Organism | Mechanism of Action | Reference |

| Indole-3-carboxamido-polyamines | S. aureus, P. aeruginosa | Disruption of bacterial membrane integrity | mdpi.com |

| 7-Hydroxyindole | A. baumannii | Inhibition of biofilm formation, downregulation of quorum sensing genes | asm.orgnih.gov |

| Indole-triazole derivatives | C. albicans, C. krusei | Antifungal activity against azole-resistant strains | nih.govnih.gov |

| Indole-2-carboxamides | M. tuberculosis | Inhibition of the MmpL3 transporter, disrupting cell wall synthesis | rsc.orgacs.org |

Research into Anti-inflammatory Mechanisms

Indole derivatives are well-established as potent anti-inflammatory agents, with research identifying multiple molecular pathways through which they exert their effects. nih.gov The structural versatility of the indole ring allows for modifications that can fine-tune their activity against key targets in the inflammatory cascade. nih.gov A primary mechanism for many indole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. nih.govnih.govtandfonline.com

Recent studies have explored novel indole derivatives that modulate other critical inflammatory pathways. nih.gov One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov Certain indole derivatives have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which includes p38 and ERK, is another target. nih.gov This pathway plays a crucial role in regulating the production of inflammatory cytokines. Research has demonstrated that some indole-related compounds can suppress the phosphorylation of p38 and ERK, which in turn inhibits the NF-κB pathway and reduces the release of pro-inflammatory molecules like nitric oxide (NO), IL-1β, and IL-6. nih.gov

| Target/Pathway | Mechanism of Action | Effect | References |

|---|---|---|---|

| Cyclooxygenase (COX) | Inhibition of COX-1 and/or COX-2 enzymes. | Reduced synthesis of prostaglandins. | nih.govnih.govtandfonline.com |

| NF-κB Pathway | Inhibition of IκB degradation, and p65 phosphorylation and nuclear translocation. | Decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). | nih.govnih.gov |

| MAPK Pathway (p38/ERK) | Suppression of p38 and ERK phosphorylation. | Inhibition of downstream NF-κB signaling and reduced release of NO, IL-1β, and IL-6. | nih.gov |

| Pro-inflammatory Cytokines | Direct inhibition of TNF-α, IL-6, and IL-1β production. | Suppression of the inflammatory response. | mdpi.comrsc.org |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of iNOS expression. | Reduced production of nitric oxide (NO), a key inflammatory mediator. | nih.govnih.gov |

Research into Neurodegenerative Disease Mechanisms

The indole scaffold is a promising structure for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comhilarispublisher.com The multifaceted nature of these diseases, which involves oxidative stress, neuroinflammation, protein misfolding, and mitochondrial dysfunction, can be addressed by the diverse biological activities of indole derivatives. hilarispublisher.comhilarispublisher.comeurekaselect.com

A key mechanism is their antioxidant effect. hilarispublisher.com Oxidative stress, a major contributor to neuronal damage and apoptosis in neurodegeneration, is combated by indole derivatives that can scavenge free radicals and enhance the body's endogenous antioxidant defenses. hilarispublisher.comhilarispublisher.com For instance, some derivatives activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress-induced brain damage. nih.gov

Neuroinflammation, mediated by activated microglia and astrocytes, also plays a critical role in the progression of neurodegenerative disorders. mdpi.com Indole derivatives can exert neuroprotective effects by modulating these immune responses and decreasing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the central nervous system. mdpi.comhilarispublisher.com

Protein misfolding and aggregation are hallmarks of many neurodegenerative diseases, such as the formation of amyloid-beta (Aβ) plaques in Alzheimer's disease. hilarispublisher.comhilarispublisher.com Certain indole compounds have been found to interfere with the aggregation process of these proteins, thereby reducing their neurotoxicity. hilarispublisher.comhilarispublisher.com Additionally, some indole derivatives exhibit inhibitory activity against cholinesterases, enzymes that break down neurotransmitters, which is a therapeutic strategy used in Alzheimer's treatment. eurekaselect.com

| Mechanism | Description | Therapeutic Target | References |

|---|---|---|---|

| Antioxidant Activity | Scavenging of free radicals and upregulation of endogenous antioxidant defenses (e.g., Nrf2 pathway). | Oxidative stress and cellular damage. | hilarispublisher.comhilarispublisher.comnih.gov |

| Anti-neuroinflammatory Effects | Modulation of microglial activation and inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6). | Chronic neuroinflammation. | mdpi.comhilarispublisher.comeurekaselect.com |

| Inhibition of Protein Aggregation | Interference with the fibrillation and aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein. | Protein misfolding and plaque formation. | hilarispublisher.comhilarispublisher.com |

| Mitochondrial Support | Enhancement of respiratory function and reduction of mitochondrial oxidative stress. | Mitochondrial dysfunction. | hilarispublisher.comhilarispublisher.com |

| Cholinesterase Inhibition | Inhibition of enzymes that degrade neurotransmitters. | Neurotransmitter level regulation. | eurekaselect.com |

Investigation of Resistance Mechanisms and Strategies for Overcoming Resistance

The development of resistance by pathogenic microorganisms to antimicrobial agents is a major global health challenge. nih.gov While 4-benzyloxy-3-(difluoromethyl)-1H-indole is not primarily characterized as an antimicrobial, the indole scaffold is present in many compounds investigated for antibacterial and antifungal activity, including against multidrug-resistant (MDR) strains. mdpi.comnih.gov Understanding the mechanisms by which pathogens develop resistance is crucial for designing new indole derivatives that can circumvent these defenses.

Bacteria employ several primary strategies to resist antimicrobial drugs: limiting the uptake of a drug, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.gov For example, resistance to β-lactam antibiotics often involves the production of β-lactamase enzymes that hydrolyze and inactivate the drug. nih.gov Another common mechanism, particularly in Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), involves altering the drug's target, such as the penicillin-binding proteins (PBPs). nih.govnih.gov

Active drug efflux pumps are a significant mechanism of resistance, as they can expel a wide range of structurally diverse compounds from the bacterial cell, preventing them from reaching their target concentration. nih.govnih.gov The NorA efflux pump in S. aureus is one such example that contributes to resistance. nih.gov

Strategies to overcome these resistance mechanisms are a key area of research. One approach involves designing hybrid molecules or new derivatives that are not recognized by efflux pumps or are resistant to enzymatic inactivation. Furthermore, some indole derivatives have shown the ability to disrupt bacterial biofilms—a protective matrix that shields bacteria from antibiotics—and inhibit their formation, presenting another avenue to combat resistance. mdpi.comasm.org Research into synthetic indole derivatives has identified compounds that can interfere with bacterial respiratory metabolism and membrane potential, leading to the destruction of even multidrug-resistant pathogens. nih.gov

| Resistance Mechanism | Description | Potential Counter-Strategy | References |

|---|---|---|---|

| Drug Efflux | Bacteria actively pump the antimicrobial agent out of the cell using efflux pumps (e.g., NorA in S. aureus). | Develop indole derivatives that evade recognition by efflux pumps or act as efflux pump inhibitors. | nih.govnih.gov |

| Target Modification | Alteration of the drug's molecular target (e.g., penicillin-binding proteins) to reduce binding affinity. | Design derivatives with novel binding modes or that target different cellular pathways. | nih.gov |

| Enzymatic Inactivation | Production of enzymes (e.g., β-lactamases) that degrade or modify the drug, rendering it inactive. | Create derivatives with structures that are resistant to enzymatic hydrolysis. | nih.gov |

| Biofilm Formation | Bacteria form a protective matrix that acts as a physical barrier to antimicrobial agents. | Use indole derivatives that inhibit biofilm formation or disrupt mature biofilms. | mdpi.comasm.org |

| Metabolic Disruption | (Counter-strategy) | Develop indole compounds that target essential bacterial processes like respiratory metabolism to overcome existing resistance. | nih.gov |

Future Research Directions and Advanced Applications of 4 Benzyloxy 3 Difluoromethyl 1h Indole

Development as Molecular Probes for Target Validation

The development of selective molecular probes is crucial for the validation of novel biological targets. An ideal probe should exhibit high affinity and selectivity for its target, along with appropriate physicochemical properties to be effective in cellular or in vivo models. The structure of 4-benzyloxy-3-(difluoromethyl)-1H-indole presents several features that make it an attractive scaffold for the design of such probes.

The indole (B1671886) nucleus is a well-established pharmacophore that can be tailored to interact with a wide range of biological targets. The difluoromethyl group at the 3-position can act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bond interactions with target proteins. Furthermore, the benzyloxy group at the 4-position provides a handle for further chemical modification. For instance, it can be replaced with or functionalized to include reporter tags such as fluorescent dyes or biotin, or reactive groups for covalent labeling of the target protein.

Future research in this area could focus on synthesizing a library of derivatives of this compound and screening them against various classes of enzymes (e.g., kinases, proteases) or receptors. Hits from these screens could then be optimized to develop potent and selective probes for target validation studies, ultimately aiding in the discovery of new therapeutic targets.

Exploration in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. longdom.org This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to generate more potent and drug-like molecules.

The this compound scaffold possesses characteristics that make it and its derivatives suitable for inclusion in FBDD libraries. The indole core is a common motif in many approved drugs, and the difluoromethyl group is increasingly recognized for its ability to improve metabolic stability and binding affinity. Depending on the specific target, fragments derived from this scaffold could be designed to be small and efficient binders.

For example, a simplified fragment like 3-(difluoromethyl)-1H-indol-4-ol could be an initial starting point. Screening of such a fragment could reveal key interactions with a target protein. Subsequent elaboration, guided by structural biology techniques like X-ray crystallography or NMR, could involve the re-introduction of the benzyloxy group or other substituents to enhance binding affinity and selectivity. The modular nature of the indole scaffold allows for systematic exploration of chemical space around the initial fragment hit.

Application in Multi-Target Directed Ligand (MTDL) Design

Complex diseases such as Alzheimer's disease and cancer often involve multiple pathological pathways. nih.govnih.gov The design of multi-target directed ligands (MTDLs), single molecules capable of modulating multiple targets simultaneously, has gained significant traction as a promising therapeutic strategy. researchgate.netresearchgate.net The indole scaffold is a versatile platform for the development of MTDLs due to its ability to be functionalized at multiple positions. nih.gov

The this compound core could serve as a central scaffold for the design of MTDLs. The difluoromethyl group at the 3-position and the benzyloxy group at the 4-position can be considered as two distinct vectors for chemical modification. For instance, in the context of Alzheimer's disease, the indole nitrogen could be functionalized with a moiety targeting acetylcholinesterase, while the benzyloxy group could be modified to incorporate a pharmacophore that inhibits amyloid-beta aggregation. nih.gov

Future research could involve the rational design and synthesis of hybrid molecules based on the this compound scaffold. These compounds would be designed to interact with multiple targets relevant to a specific disease, with the goal of achieving synergistic therapeutic effects and potentially overcoming drug resistance.

Integration into Materials Science and Chemical Biology Tools

Beyond its potential in drug discovery, the unique structural and electronic properties of this compound make it a valuable building block in materials science and for the creation of novel chemical biology tools.

As Synthetic Building Blocks for Complex Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. encyclopedia.pubnih.gov The synthesis of these complex molecules often requires versatile and functionalized indole building blocks. The presence of the difluoromethyl group at the 3-position and the benzyloxy group at the 4-position of this compound provides synthetic handles for elaboration into more complex structures.

The benzyloxy group can be readily cleaved to reveal a phenol, which can participate in various coupling reactions or be used to direct further functionalization of the benzene (B151609) ring. The difluoromethyl group can influence the reactivity of the indole ring and can be a key structural element in the final alkaloid. Future synthetic efforts could utilize this compound as a starting material for the total synthesis of novel fluorinated indole alkaloids, potentially leading to the discovery of new bioactive compounds.